RORγt Inverse Agonist
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Overview
Description
RORγt inverse agonist is a potent this compound.
Scientific Research Applications
Regulation of Immune Responses and Autoimmune Diseases
RORγt functions as a transcription factor that regulates proinflammatory genes and plays a crucial role in several inflammatory and autoimmune diseases. Inverse agonists of RORγt can reduce the production of proinflammatory cytokines and increase resistance to autoimmune diseases in experimental rodent models, suggesting their potential as therapeutic approaches for autoimmune diseases (Jetten & Cook, 2020).
Molecular Mechanisms and Drug Discovery
RORγt inverse agonism is complex and can be categorized based on whether the agonists directly interfere with coactivator recruitment and transcription of RORγt. This classification aids in understanding drug discovery for RORγt inverse agonists and their potential therapeutic applications (Sun et al., 2021).
Insights from Molecular Dynamics Simulations
Molecular dynamics simulations on RORγt provide insights into how its transcription function is activated by agonists and interrupted by inverse agonists. These studies offer important information for the design and discovery of novel treatments for inflammatory and immunological diseases (Yuan et al., 2019).
Development of RORγt Agonists
The development of RORγt agonists, which can activate Th17 and Tc17 cells, is underway. These agonists are expected to provide a novel class of immune-activating anticancer drugs. Understanding the stabilization effect of RORγt agonists on helix 12 provides valuable information for switching existing RORγt inverse agonists to agonists (Yukawa et al., 2019).
Role in Treatment of Prostate Cancer
RORγt inverse agonists have shown potential as therapeutic agents for prostate cancer treatment. They inhibit cell growth and expression of prostate cancer markers, demonstrating their potential as a new class of compounds against prostate cancer (Zhang et al., 2019).
Properties
Molecular Formula |
C30H37N3O5S2 |
---|---|
Molecular Weight |
583.76 |
IUPAC Name |
trans-3-(5-(4-(N-(tert-Butyl)sulfamoyl)naphthalen-1-yl)-4-(cyclohexylmethyl)thiazole-2-carboxamido)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C30H37N3O5S2/c1-30(2,3)33-40(37,38)25-14-13-23(21-11-7-8-12-22(21)25)26-24(15-18-9-5-4-6-10-18)32-28(39-26)27(34)31-20-16-19(17-20)29(35)36/h7-8,11-14,18-20,33H,4-6,9-10,15-17H2,1-3H3,(H,31,34)(H,35,36)/t19-,20- |
InChI Key |
KYIGOCCCBXRHNJ-MXVIHJGJSA-N |
SMILES |
O=C([C@H]1C[C@H](NC(C2=NC(CC3CCCCC3)=C(C4=C5C=CC=CC5=C(S(=O)(NC(C)(C)C)=O)C=C4)S2)=O)C1)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RORγt Inverse Agonist |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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